molecular formula C24H25N5O4 B3016281 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946232-09-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No. B3016281
CAS RN: 946232-09-3
M. Wt: 447.495
InChI Key: WMLPIJPDLWRDBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the provided literature. For instance, the first paper describes the synthesis of N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, which involves the use of NMR and mass spectral analysis to confirm the chemical structures of the synthesized compounds . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied, considering the structural similarities in the piperazine moiety.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a common feature in many pharmacologically active compounds. The papers do not directly analyze the molecular structure of the specific compound mentioned, but they do provide structural confirmation of related compounds through NMR and mass spectral analysis . These techniques could be used to deduce the structure of the compound as well.

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions specific to the compound of interest. However, they do mention the evaluation of similar compounds for biological activities, which implies that these compounds can interact with biological targets through various chemical reactions . The piperazine core is known to be versatile in chemical reactions, often forming the basis for further functionalization and interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the papers do discuss the properties of similar compounds, such as their cytotoxic activities and antimycobacterial activities, which are indicative of their chemical behavior and potential interactions with biological systems . These properties are crucial for understanding the compound's potential as a pharmacological agent.

Relevant Case Studies

The papers provided include case studies of the synthesized compounds' biological activities. For example, the first paper reports on the in vitro anticancer activities of the synthesized derivatives against human cancer cell lines, with some compounds showing potent cytotoxic activities . The second paper discusses the antimycobacterial activity of novel piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles against Mycobacterium tuberculosis, with certain analogues demonstrating potent activity . These case studies are relevant as they provide a context for the potential applications of the compound .

Scientific Research Applications

Synthesis and Derivatives

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide and its derivatives play a significant role in the synthesis of various novel compounds with potential pharmacological activities. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the versatility of such chemical structures in drug development (Abu‐Hashem et al., 2020).

Radioligand Development

Compounds structurally similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide are used in radioligand development for imaging studies. Kügler et al. (2011) developed new dopamine receptor D4 ligands for potential application in positron emission tomography (PET) imaging, illustrating the compound's utility in neuroimaging and neuropharmacology research (Kügler et al., 2011).

Antimicrobial Activity

Derivatives of this compound also show potential in antimicrobial applications. Babu et al. (2015) synthesized N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which were evaluated for their antibacterial activity, highlighting the compound's role in the development of new antimicrobial agents (Babu et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-17-25-22(16-23(26-17)33-19-5-3-2-4-6-19)28-9-11-29(12-10-28)24(30)27-18-7-8-20-21(15-18)32-14-13-31-20/h2-8,15-16H,9-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLPIJPDLWRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide

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